Bis(adenosine)-5'-pentaphosphate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

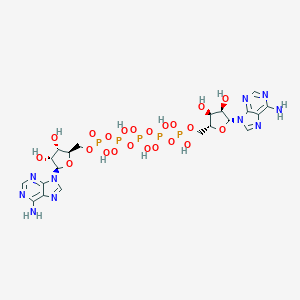

P(1),P(5)-bis(5'-adenosyl) pentaphosphate is a diadenosyl pentaphosphate having the two 5'-adenosyl residues attached at the P(1)- and P(5)-positions. It has a role as a vasoconstrictor agent and an Escherichia coli metabolite. It is a conjugate acid of a P(1),P(5)-bis(5'-adenosyl) pentaphosphate(5-).

常见问题

Basic Research Questions

Q. How is Ap5A enzymatically synthesized in yeast, and what experimental conditions optimize its production?

Ap5A is synthesized via yeast acetyl-CoA synthetase (ACS) using ATP and polyphosphates (P3/P4) as substrates. Key conditions include:

- pH 6.3–6.5 (optimal activity) in MES-KOH buffer .

- Mg²⁺ or Mn²⁺ as essential cofactors (Mg²⁺ yields higher efficiency) .

- Substrate kinetics : Km values of 0.16 mM (ATP) and 4.7 mM (P3/P4) .

- Acetate supplementation doubles synthesis rates by enhancing ACS activity .

Methodological recommendation: Use TLC or HPLC to monitor reaction progress and validate purity .

Q. What analytical techniques are used to differentiate Ap5A from structurally similar nucleotides (e.g., Ap4A, ATP)?

- Thin-layer chromatography (TLC) with silica gel sheets and fluorescent indicators resolves Ap5A (Rf ≈ 0.5) from ATP (Rf ≈ 0.7) .

- HPLC with ion-pair reverse-phase columns provides precise quantification .

- Enzymatic assays with alkaline phosphatase confirm resistance to hydrolysis (Ap5A remains intact, while ATP degrades) .

Q. What is the physiological role of Ap5A in yeast sporulation?

Ap5A accumulates during late sporulation stages, coinciding with ascospore formation. Its synthesis correlates with acetate-induced ACS activation, suggesting a regulatory role in developmental signaling . Key evidence:

- Ap5A is absent in vegetative cells and asporogenous yeast strains .

- Acetate (a sporulation inducer) enhances Ap5A production .

Advanced Research Questions

Q. How does Ap5A act as a competitive inhibitor of carbamyl phosphate synthetase (CPS), and what does this reveal about enzyme mechanisms?

Ap5A binds CPS at two ATP-binding sites, mimicking the transition state of ATP hydrolysis. Studies show:

- Inhibition specificity : Ap5A (IC50 ≈ 10 µM) is more potent than shorter-chain dinucleotides (e.g., Ap4A, Ap3A) .

- Structural evidence : Ap5A’s pentaphosphate bridge aligns with CPS active-site residues, blocking substrate access .

Methodological application: Use Ap5A to probe ATP-dependent enzyme mechanisms or map binding sites via X-ray crystallography .

Q. How can contradictory data on Ap5A synthesis rates across ACS batches be resolved?

Discrepancies arise from enzyme source variability. Solutions include:

- Enzyme purity : Validate ACS activity via SDS-PAGE (72–82 kDa bands) and kinetic assays .

- Post-translational modifications : Phosphorylation (e.g., Thr/Ser residues) can enhance ACS activity 2–6x .

- Batch testing : Pre-screen commercial ACS (e.g., Sigma vs. Boehringer Mannheim) for Ap5A synthesis capacity .

Q. What metabolic pathways regulate Ap5A degradation, and how can these be experimentally modulated?

Ap5A is hydrolyzed by:

- Asymmetric dinucleoside tetraphosphatases (e.g., Km ≈ 5 µM in rat liver) .

- Non-specific phosphatases (e.g., alkaline phosphatase at pH 8.0) .

Modulation strategies: - Inhibitors : Use P1,P5-di(imidazoyl) derivatives to block degradation .

- Knockout models : Delete YSA1 (yeast hydrolase gene) to study Ap5A accumulation .

Q. How does acetate enhance Ap5A synthesis in ACS-catalyzed reactions?

Acetate activates ACS by promoting the formation of acetyl-AMP intermediates, which donate adenosyl groups to polyphosphates. Key findings:

- Kinetic boost : Acetate reduces Km for ATP from 0.16 mM to 0.065 mM .

- Inhibition reversal : Acetate mitigates acetyl-CoA’s inhibitory effect on ACS .

Experimental design: Use [³H]-ATP and [³²P]-polyphosphates to track adenosyl transfer .

Q. Methodological Considerations

Q. How to design an enzyme kinetics assay for Ap5A synthesis?

- Substrate titration : Vary ATP (0.05–1 mM) and P3/P4 (1–10 mM) to calculate Km and Vmax .

- pH profiling : Test MES-KOH (pH 5.2–7.4) and Tris-HCl (pH 8.0–9.5) buffers to identify optimal activity .

- Cofactor screening : Compare Mg²⁺, Mn²⁺, and Ca²⁺ for catalytic efficiency .

Q. What controls are critical when studying Ap5A’s role in cellular signaling?

属性

CAS 编号 |

14220-10-1 |

|---|---|

分子式 |

C20H29N10O22P5 |

分子量 |

916.4 g/mol |

IUPAC 名称 |

bis[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C20H29N10O22P5/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(47-19)1-45-53(35,36)49-55(39,40)51-57(43,44)52-56(41,42)50-54(37,38)46-2-8-12(32)14(34)20(48-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |

InChI 键 |

OIMACDRJUANHTJ-XPWFQUROSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |

手性 SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |

规范 SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |

Key on ui other cas no. |

41708-91-2 |

同义词 |

Ap5A diadenosine pentaphosphate P(1),P(5)-bis(5'-adenosyl)pentaphosphate P(1),P(5)-di(adenosine-5'-)pentaphosphate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。